![molecular formula C13H29NO B13261802 4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)
4-[(5-Methylheptan-3-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methylheptan-3-yl)amino]pentan-1-ol is an organic compound with the molecular formula C13H29NO It is characterized by the presence of an amino group attached to a pentanol chain, which is further substituted with a methylheptan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylheptan-3-yl)amino]pentan-1-ol typically involves the reaction of 5-methylheptan-3-amine with 4-penten-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylheptan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted amines, alkylated derivatives
Scientific Research Applications
4-[(5-Methylheptan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-[(5-Methylheptan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpentan-1-ol: Shares a similar structure but differs in the position and type of substituents.
4-[(5-Methylheptan-3-yl)amino]cyclohexan-1-ol: Contains a cyclohexane ring instead of a pentanol chain.
1-Amino-2-methyl-2-propanol: A simpler structure with different functional groups.
Uniqueness
4-[(5-Methylheptan-3-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and the presence of a methylheptan substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
4-(5-methylheptan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-5-11(3)10-13(6-2)14-12(4)8-7-9-15/h11-15H,5-10H2,1-4H3 |
InChI Key |
CUTNWXSHIJOPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13261723.png)
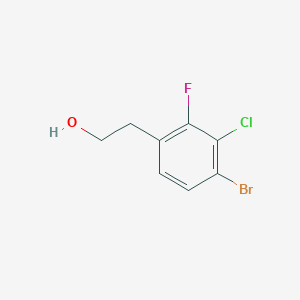
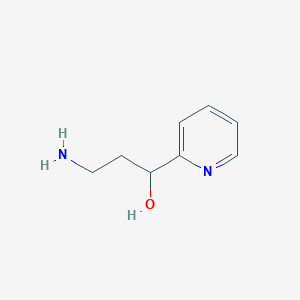
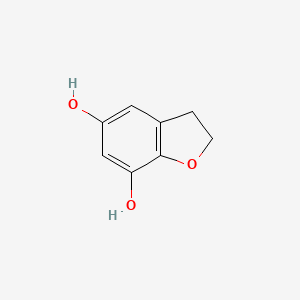
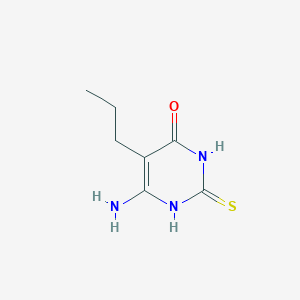

![1-{[1-(Thiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13261746.png)

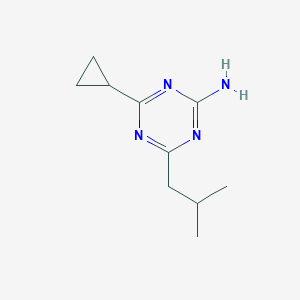
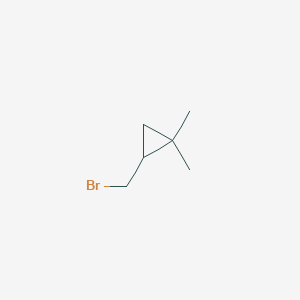
![1-methyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B13261772.png)



